7-hydroxy-3,4-dimethyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one

Description

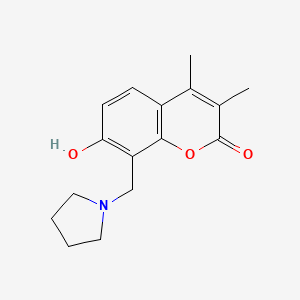

7-Hydroxy-3,4-dimethyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one is a synthetic coumarin derivative characterized by a hydroxyl group at position 7, methyl groups at positions 3 and 4, and a pyrrolidin-1-ylmethyl substituent at position 8. This compound belongs to the 2H-chromen-2-one family, which is renowned for diverse biological activities, including antibacterial, antimutagenic, and anticoagulant properties .

Properties

Molecular Formula |

C16H19NO3 |

|---|---|

Molecular Weight |

273.33 g/mol |

IUPAC Name |

7-hydroxy-3,4-dimethyl-8-(pyrrolidin-1-ylmethyl)chromen-2-one |

InChI |

InChI=1S/C16H19NO3/c1-10-11(2)16(19)20-15-12(10)5-6-14(18)13(15)9-17-7-3-4-8-17/h5-6,18H,3-4,7-9H2,1-2H3 |

InChI Key |

DXSGNSQYMKLCOX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCCC3)O)C |

Origin of Product |

United States |

Biological Activity

7-Hydroxy-3,4-dimethyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound belongs to the class of chromenones, characterized by a chromene backbone with various substituents. The presence of the hydroxyl group at position 7 and the pyrrolidine moiety at position 8 is significant for its biological activity. The molecular formula is CHNO.

Antiviral Activity

Recent studies have indicated that derivatives of chromenones exhibit antiviral properties. For instance, compounds similar to this compound were tested for their activity against HIV-1. The results showed moderate activity against HIV-1 enzymes, with molecular docking studies suggesting favorable interactions with viral targets .

Antibacterial Activity

The antibacterial potential of this compound has been evaluated in various studies. A structure–activity relationship (SAR) analysis indicated that modifications to the chromenone structure could enhance antibacterial efficacy. In vitro tests showed significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

| Bacterial Strain | MIC (μg/mL) | Comparison with Standard |

|---|---|---|

| Staphylococcus aureus | 16.5 | Comparable to ciprofloxacin |

| Escherichia coli | 12.4 | Comparable to ciprofloxacin |

| Bacillus cereus | 16.4 | Comparable to ciprofloxacin |

| Klebsiella pneumoniae | 16.1 | Comparable to ciprofloxacin |

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. In a study comparing various synthesized compounds, those containing the chromenone structure showed greater anti-inflammatory activity than curcumin, a well-known natural anti-inflammatory agent .

The biological activities of this compound are believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in viral replication and bacterial metabolism.

- Modulation of Immune Response : It may act as an agonist for Toll-like receptors (TLR), enhancing the immune response against pathogens.

- Interference with Cell Signaling Pathways : The compound can disrupt inflammatory signaling pathways, reducing cytokine production.

Case Study 1: Antiviral Efficacy

A study conducted on a series of chromenone derivatives demonstrated that modifications at the pyrrolidine position significantly affected their antiviral potency against HIV-1. The lead compound exhibited an IC50 value indicating effective inhibition of viral replication in cell cultures .

Case Study 2: Antibacterial Screening

In another research effort, a library of chromenone derivatives was screened against various bacterial strains. Results showed that specific structural modifications led to enhanced antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) .

Scientific Research Applications

Antimicrobial Activity

Research indicates that coumarin derivatives exhibit significant antimicrobial properties. A study demonstrated that 7-hydroxycoumarin derivatives could inhibit bacterial biofilm formation, which is crucial in treating infections caused by resistant bacterial strains . The compound's mechanism involves disrupting bacterial cell membranes and inhibiting growth.

Anti-HIV Activity

A series of pyrano[2,3-f]coumarin-based analogs derived from similar structures have shown promise as anti-HIV agents. These compounds were synthesized and evaluated for their efficacy against HIV, revealing that modifications in the coumarin structure can enhance antiviral activity . The specific analogs exhibited varying degrees of inhibition against HIV replication.

Acetylcholinesterase Inhibition

The potential use of this compound as an acetylcholinesterase inhibitor has been explored in the context of neurodegenerative diseases such as Alzheimer's disease. Studies have indicated that certain coumarin derivatives can effectively inhibit acetylcholinesterase activity, which is vital for increasing acetylcholine levels in the brain . This suggests a possible therapeutic role for this compound in cognitive enhancement.

Synthesis and Structure-Activity Relationship

The synthesis of 7-hydroxy-3,4-dimethyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one typically involves multicomponent reactions that allow for the rapid assembly of complex structures from simpler precursors. The structure-activity relationship (SAR) studies indicate that variations in substituents on the coumarin ring can significantly influence biological activity .

Case Study 1: Antimicrobial Efficacy

In a study conducted on the antimicrobial properties of various coumarin derivatives, including this compound, it was found that the compound displayed notable activity against Staphylococcus aureus and Escherichia coli. The study utilized disk diffusion methods to evaluate the inhibition zones, confirming its potential as an antimicrobial agent.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound in vitro showed promising results in enhancing neuronal survival under oxidative stress conditions. The findings suggested that the compound could mitigate neurotoxicity associated with Alzheimer’s disease models.

Comparison with Similar Compounds

Table 1: Structural Features and Physicochemical Properties of Selected Chromen-2-one Derivatives

*Calculated based on molecular formula C₁₇H₂₁NO₃.

Key Observations :

- Hydrophilicity : The hydroxyl group at C7 enhances hydrophilicity, but the dual methyl groups at C3/C4 in the target compound may offset this, balancing logP values compared to analogs like 2f, which has a polar 4-hydroxyphenyl group .

- Synthetic Accessibility: Yields for pyrrolidine-containing derivatives (e.g., 2f at 23%) are generally lower than those for indeno-pyridinyl analogs (~70%), suggesting challenges in introducing nitrogenous side chains .

Anticancer Potential

- Indeno-Pyridinyl Derivatives (5m, 5n, 5o): These compounds exhibit moderate anticancer activity, likely due to their planar aromatic substituents enabling DNA intercalation or kinase inhibition . The target compound’s pyrrolidine group may instead favor protein-binding interactions (e.g., with receptors or enzymes).

Antiparasitic Activity

- Methoxy/Furyl-Substituted Chromen-2-ones: Analogs such as 7-methoxy-8-(4-methyl-3-furyl)-2H-chromen-2-one show antileishmanial activity (EC₅₀ = 10.5 µg/mL) . The target compound’s pyrrolidine group could enhance binding to parasitic enzymes like trypanothione reductase.

Metabolic Stability

- Glycosylated Derivatives: Compounds like 7-hydroxy-8-O-β-D-glucopyranosyl-2H-chromen-2-one () demonstrate how sugar moieties improve water solubility but may reduce bioavailability due to enzymatic hydrolysis. The target compound’s methyl and pyrrolidine groups likely enhance metabolic stability .

Computational and Structural Analysis

- DFT Studies : The 4-methylpiperazinylmethyl analog () was optimized using DFT/B3LYP, revealing charge distribution patterns that may apply to the target compound’s pyrrolidine moiety .

- Crystallography : Tools like SHELXL and Mercury () enable precise structural validation, critical for comparing substituent conformations and intermolecular interactions .

Q & A

Q. Advanced Research Focus

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ at m/z 290.1392 for C16H20NO4) with <5 ppm error .

- 2D NMR (COSY, HSQC, HMBC) : Assign coupling between the pyrrolidine protons (δ 1.82–1.77 ppm, m) and the C-8 methylene group (δ 4.13 ppm, s) to confirm regiochemistry .

- IR spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1687 cm⁻¹, phenolic O-H at ~3204 cm⁻¹) .

How can computational methods (e.g., DFT) predict electronic properties relevant to bioactivity?

Q. Advanced Research Focus

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to map frontier molecular orbitals (HOMO-LUMO gap) and predict reactivity.

- QTAIM analysis : Identify critical hydrogen-bonding interactions (e.g., between the hydroxyl group and potential protein targets) .

- Docking studies : Use AutoDock Vina to simulate binding to enzymes like monoamine oxidases (MAOs), correlating with experimental IC50 values from enzyme inhibition assays .

How should researchers address contradictions in biological activity data across studies?

Q. Advanced Research Focus

- Control experiments : Ensure consistent cell lines (e.g., HepG2 vs. MCF-7) and assay conditions (e.g., serum-free media, 48h incubation).

- Metabolic stability : Test compound stability in liver microsomes (e.g., rat S9 fraction) to rule out rapid degradation masking activity .

- Dose-response validation : Use nonlinear regression (GraphPad Prism) to calculate EC50/IC50 values with 95% confidence intervals, comparing across ≥3 independent replicates .

What strategies optimize chromatographic separation of this compound from synthetic byproducts?

Q. Advanced Research Focus

- HPLC method development :

- Troubleshooting : Adjust pH to 2.5 with trifluoroacetic acid to sharpen peaks for polar byproducts (e.g., unreacted pyrrolidine derivatives) .

What are the challenges in crystallizing this compound for X-ray diffraction studies?

Q. Advanced Research Focus

- Crystallization conditions : Use slow vapor diffusion with chloroform/methanol (9:1) to grow single crystals.

- Common issues : Polymorphism due to flexible pyrrolidine moiety; mitigate by seeding with microcrystals from analogous structures .

- Data collection : Resolve disorder in the pyrrolidine ring using SHELXL refinement with isotropic displacement parameters for non-H atoms .

How can substituent modifications enhance selectivity for enzymatic targets (e.g., kinases, MAOs)?

Q. Advanced Research Focus

- Structure-activity relationship (SAR) : Replace the C-3/C-4 methyl groups with halogens (e.g., Cl, Br) to enhance hydrophobic binding pockets.

- Pharmacophore modeling : Use MOE to identify essential features (e.g., hydrogen bond acceptors at C-7 hydroxyl) .

- In vitro testing : Screen against kinase panels (e.g., EGFR, VEGFR2) with ATP-Glo assays to quantify inhibition .

What are the best practices for stability studies under physiological conditions?

Q. Advanced Research Focus

- Buffer compatibility : Assess degradation in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C over 72h.

- Analytical monitoring : Use UPLC-MS to detect hydrolysis products (e.g., free coumarin acid) .

- Light sensitivity : Store solutions in amber vials under nitrogen to prevent photo-oxidation of the chromenone core .

How to design analogues with improved bioavailability while retaining activity?

Q. Advanced Research Focus

- Prodrug strategies : Introduce acetyl-protected hydroxyl groups to enhance membrane permeability, followed by esterase-mediated activation in vivo.

- LogD optimization : Balance lipophilicity (target logD ~2–3) via substituent modifications (e.g., replacing methyl with trifluoromethyl) .

- In vivo PK studies : Measure plasma half-life in rodent models after oral administration (dose: 10 mg/kg) using LC-MS/MS quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.